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Compound of Interest

Compound Name: 2-(3-Phenoxyphenyl)propanenitrile

Cat. No.: B1594602 Get Quote

In-Depth Technical Guide to 2-(3-
phenoxyphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-(3-phenoxyphenyl)propanenitrile, a key intermediate in the synthesis of

various agrochemicals and potentially novel therapeutic agents. This document outlines its

chemical identity, physicochemical characteristics, spectral data, and known chemical

reactivity. Detailed experimental methodologies for its synthesis and analysis are also

presented. The guide is intended to be a valuable resource for researchers and professionals

involved in organic synthesis, drug discovery, and materials science.

Chemical Identity and Physical Properties
2-(3-phenoxyphenyl)propanenitrile, with the CAS number 32852-95-2, is an organic

compound characterized by a propanenitrile backbone substituted with a 3-phenoxyphenyl

group at the second carbon. This structure contains a stereocenter at the alpha-carbon to the

nitrile group, meaning it can exist as a pair of enantiomers.[1] Typically, it is synthesized and

utilized as a racemic mixture.[1] The stereochemistry of this chiral center is of significant

importance as it dictates the biological activity of its derivatives, such as the pyrethroid
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insecticide fenpropathrin, where the (S)-enantiomer is primarily responsible for its insecticidal

properties.[1]

Table 1: Physical and Chemical Properties of 2-(3-phenoxyphenyl)propanenitrile

Property Value Reference(s)

IUPAC Name
2-(3-

phenoxyphenyl)propanenitrile
[2]

CAS Number 32852-95-2 [2]

Molecular Formula C₁₅H₁₃NO [2]

Molecular Weight 223.27 g/mol [2]

Physical State
Oily substance at room

temperature
[1]

Boiling Point ~168–171°C at 0.11 mmHg [1]

Solubility
Information not readily

available in cited sources.

Melting Point
Not precisely defined due to its

oily nature.
[1]

Chemical Reactivity and Stability
The chemical reactivity of 2-(3-phenoxyphenyl)propanenitrile is primarily dictated by the

nitrile group and the acidic proton on the alpha-carbon.

Nitrile Group Transformations: The cyano group is a versatile functional handle for various

chemical transformations.[1]

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form a

carboxylic acid, 2-(3-phenoxyphenyl)propanoic acid, or an amide intermediate.[1]

Reduction: The nitrile group can be reduced to a primary amine, 2-(3-

phenoxyphenyl)propan-1-amine, using strong reducing agents like lithium aluminum hydride.
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[1]

Alpha-Carbon Reactivity: The proton on the carbon adjacent to the nitrile group is acidic and

can be removed by a base, forming a carbanion. This allows for a range of carbon-carbon

bond-forming reactions, such as alkylations and condensation reactions.[1]

Stability: Information regarding the specific stability of 2-(3-phenoxyphenyl)propanenitrile is

limited in the searched literature. However, compounds with similar structures are generally

stable under standard laboratory conditions but may be sensitive to strong acids, bases, and

high temperatures.

Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of 2-
(3-phenoxyphenyl)propanenitrile.

Table 2: Spectroscopic Data for 2-(3-phenoxyphenyl)propanenitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1594602
https://www.benchchem.com/product/b1594602
https://www.benchchem.com/product/b1594602?utm_src=pdf-body
https://www.benchchem.com/product/b1594602?utm_src=pdf-body
https://www.benchchem.com/product/b1594602?utm_src=pdf-body
https://www.benchchem.com/product/b1594602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Key Features Reference(s)

¹H NMR

- Complex multiplet in the

downfield region for the

aromatic protons. - Quartet for

the methine proton (-CH) due

to coupling with the adjacent

methyl group. - Doublet for the

methyl protons (-CH₃) due to

coupling with the methine

proton.

[1]

¹³C NMR

Specific chemical shift data not

available in the searched

results.

IR Spectroscopy

- Characteristic nitrile (C≡N)

stretching vibration around

2220-2260 cm⁻¹. - Strong

absorptions for the ether (C-O-

C) linkage in the 1000-1300

cm⁻¹ region. - Aromatic C-H

stretching above 3000 cm⁻¹

and C=C stretching in the

1400-1600 cm⁻¹ range.

[1]

Mass Spectrometry

The molecular ion peak [M]⁺

would be observed at an m/z

corresponding to its molecular

weight (223.27).

[1]

Experimental Protocols
The synthesis of 2-(3-phenoxyphenyl)propanenitrile is not extensively detailed with specific,

step-by-step protocols in the available literature. However, general synthetic strategies have

been described.
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Synthesis via Alkylation of (3-
Phenoxyphenyl)acetonitrile
A primary route involves the alkylation of (3-phenoxyphenyl)acetonitrile. This method

introduces the methyl group at the alpha-position to the nitrile.

Workflow Diagram: Synthesis via Alkylation

 (3-Phenoxyphenyl)acetonitrile Strong Base
(e.g., NaH, LDA)

Deprotonation Methylating Agent
(e.g., CH3I)

Alkylation Aqueous Workup
& Purification  2-(3-phenoxyphenyl)propanenitrile 

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-(3-phenoxyphenyl)propanenitrile via

alkylation.

Methodology:

Deprotonation: (3-Phenoxyphenyl)acetonitrile is treated with a strong base, such as sodium

hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., THF,

DMF) to generate the corresponding carbanion.

Alkylation: A methylating agent, such as methyl iodide (CH₃I), is added to the solution, which

then reacts with the carbanion to form the desired product.

Workup and Purification: The reaction is quenched with an aqueous solution, and the

product is extracted with an organic solvent. The crude product is then purified using

techniques such as column chromatography or distillation under reduced pressure.

Synthesis from 3-Phenoxybenzaldehyde
Another potential route starts from 3-phenoxybenzaldehyde, which can be converted to the

corresponding cyanohydrin and then further modified.

Workflow Diagram: Synthesis from 3-Phenoxybenzaldehyde
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(e.g., NaCN, KCN)

Cyanohydrin Formation 3-Phenoxymandelonitrile
(Cyanohydrin) Reduction/Modification Steps  2-(3-phenoxyphenyl)propanenitrile 
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Caption: A possible synthetic pathway starting from 3-phenoxybenzaldehyde.

Methodology:

Cyanohydrin Formation: 3-Phenoxybenzaldehyde reacts with a cyanide source, such as

sodium cyanide or potassium cyanide, often in the presence of a weak acid, to form 3-

phenoxymandelonitrile.

Further Modification: The resulting cyanohydrin would require subsequent chemical

modifications, such as reduction of the hydroxyl group and introduction of the methyl group,

to yield the final product. The specific conditions for these steps are not detailed in the

searched literature.

Biological Activity and Signaling Pathways
There is a significant lack of information in the public domain regarding the specific biological

activities and signaling pathways of 2-(3-phenoxyphenyl)propanenitrile itself. The primary

focus of research has been on the final products for which it serves as a precursor, most

notably pyrethroid insecticides like fenpropathrin.

The insecticidal activity of fenpropathrin is attributed to its interaction with voltage-gated sodium

channels in the nervous systems of insects, leading to paralysis and death. It is the (S)-

enantiomer of the final ester that is responsible for this biological effect.[1]

Logical Relationship Diagram: Role as an Intermediate

2-(3-phenoxyphenyl)propanenitrile
(Intermediate)

Chemical Synthesis
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Caption: The role of 2-(3-phenoxyphenyl)propanenitrile as a synthetic intermediate.

Given its role as a key building block for biologically active molecules, further investigation into

the intrinsic biological properties of 2-(3-phenoxyphenyl)propanenitrile could be a potential

area for future research.

Conclusion
2-(3-phenoxyphenyl)propanenitrile is a valuable chemical intermediate with well-defined

spectroscopic and chemical properties. While detailed experimental protocols and a

comprehensive profile of its physical properties are not exhaustively documented in readily

available literature, the existing data provide a solid foundation for its synthesis and application

in research and development. The most significant knowledge gap remains its intrinsic

biological activity, which is currently overshadowed by the potent effects of the final products

derived from it. This technical guide consolidates the available information to aid scientists and

researchers in their work with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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